Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyridin-4-yl)acetate
- 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones
- Imidazole containing compounds
Uniqueness
Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring system makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2-(3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O3/c1-17-10(15)6-8-7-13-14(11(8)16)9-2-4-12-5-3-9/h2-5,7,13H,6H2,1H3 |
InChI Key |
YEYKHWFCRQXDIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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